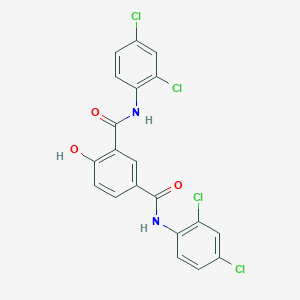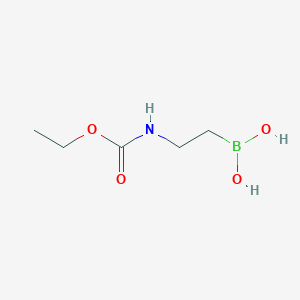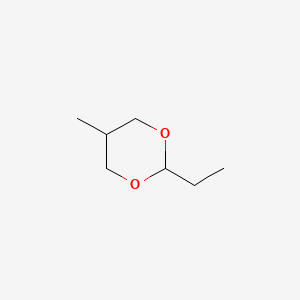
4-Hydroxy-2',2'',4',4''-tetrachloroisophthalanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide typically involves multi-step organic reactions. One common synthetic route includes the chlorination of isophthalic acid derivatives followed by the introduction of hydroxyl groups through specific reaction conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of less oxidized products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and enzymes, altering their function and activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide can be compared with other chlorinated and hydroxylated aromatic compounds:
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms and the presence of a biphenyl core.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl group but have a different core structure, leading to different reactivity and applications.
4-Hydroxy-2-pyrones: Known for their bioactivity, these compounds have a pyrone ring instead of an isophthalanilide structure.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
25828-67-5 |
|---|---|
Molekularformel |
C20H12Cl4N2O3 |
Molekulargewicht |
470.1 g/mol |
IUPAC-Name |
1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O3/c21-11-2-4-16(14(23)8-11)25-19(28)10-1-6-18(27)13(7-10)20(29)26-17-5-3-12(22)9-15(17)24/h1-9,27H,(H,25,28)(H,26,29) |
InChI-Schlüssel |
PDRLNGWSWRZTKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)




![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)

![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)
